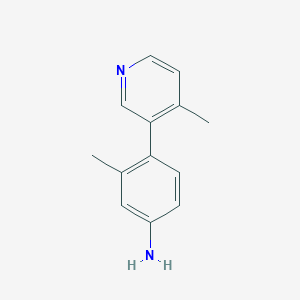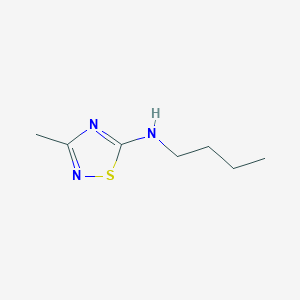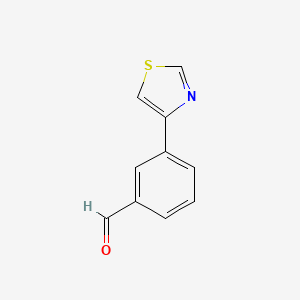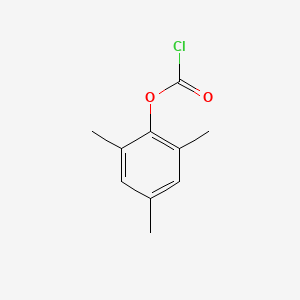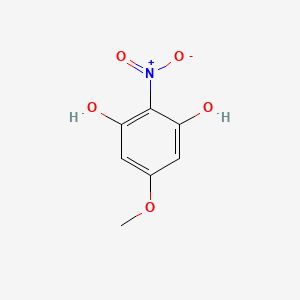
5-Methoxy-2-nitrobenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-nitrobenzene-1,3-diol is an organic compound with the molecular formula C7H7NO5 It is a derivative of resorcinol, where the hydroxyl groups are substituted with nitro and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-nitrobenzene-1,3-diol typically involves nitration and methylation reactions. One common method involves the nitration of resorcinol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction. The resulting 2-nitroresorcinol is then methylated using methanol and a suitable catalyst to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of silica gel as a dehydrating agent to improve yield and reaction efficiency. The process includes mixing resorcinol with silica gel, followed by the addition of sulfuric-nitric mixed acid. The mixture is then subjected to steam distillation, and the product is purified through recrystallization .
化学反応の分析
Types of Reactions: 5-Methoxy-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted resorcinol derivatives depending on the nucleophile used
科学的研究の応用
5-Methoxy-2-nitrobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5-Methoxy-2-nitrobenzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or antioxidant activity by scavenging free radicals .
類似化合物との比較
Resorcinol: A parent compound with two hydroxyl groups.
2-Nitroresorcinol: Similar structure but lacks the methoxy group.
5-Methoxyresorcinol: Similar structure but lacks the nitro group.
Uniqueness: 5-Methoxy-2-nitrobenzene-1,3-diol is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical and biological properties.
特性
分子式 |
C7H7NO5 |
|---|---|
分子量 |
185.13 g/mol |
IUPAC名 |
5-methoxy-2-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C7H7NO5/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3 |
InChIキー |
FUELYBCVVDMRMT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)O)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


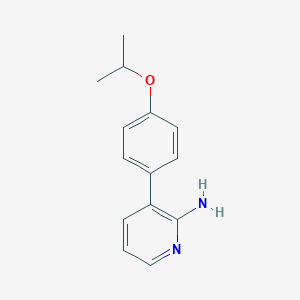
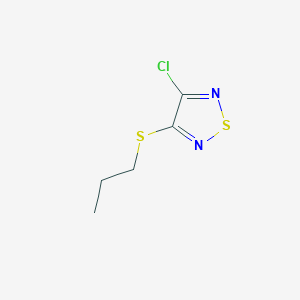
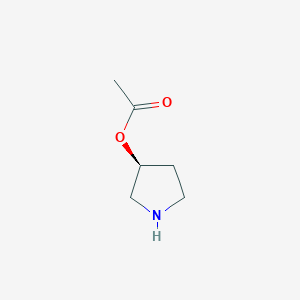
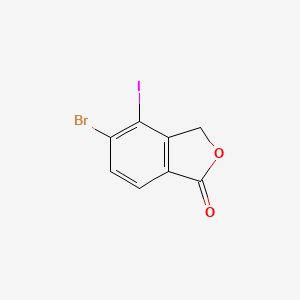
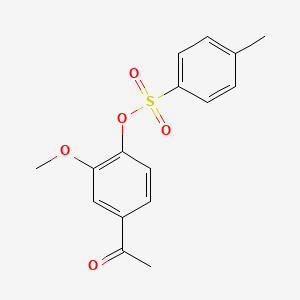
![8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8692674.png)
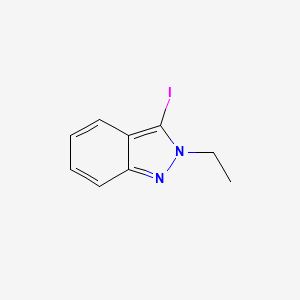
![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)

